3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

Descripción general

Descripción

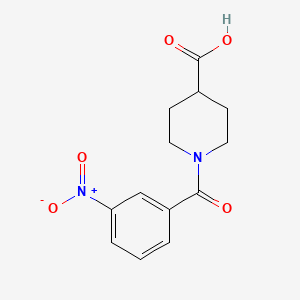

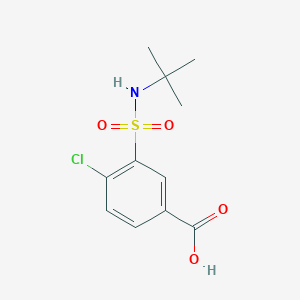

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

N-tert-Butanesulfinyl Imines as Intermediates

N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for activation, directional control, and post-nucleophilic addition cleavage. This method has been effectively employed for synthesizing a wide spectrum of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman, Owens, & Tang, 2002).

Enhanced Degradation of Organic Contaminants

Para-chlorobenzoic acid (pCBA), a structurally similar compound to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been shown to degrade more effectively in water when treated with enhanced ozonation and peroxymonosulfate. This process, notable for its accelerated decomposition and degradation of typical organic contaminants, highlights the potential application in water treatment and environmental remediation (Jing et al., 2015).

Enantioselective Fluorescence Sensing

The compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid has been employed in creating a highly fluorescent scandium complex. This complex is instrumental in the enantioselective sensing of chiral amino alcohols, demonstrating an application in analytical chemistry for detecting specific substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Temperature and Reaction Rate Studies

4-Chlorobenzoic acid, similar to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been studied for its reaction rates with hydroxyl radicals, particularly in the context of ozonation and advanced oxidation processes. Understanding these reaction rates is crucial for designing efficient water treatment and pollution control methods (Kawaguchi, Hidaka, & Nishimura, 2022).

Propiedades

IUPAC Name |

3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICPHGOQDCGVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368467 | |

| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid | |

CAS RN |

59815-50-8 | |

| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)